molecular formula C16H14ClFN2O B2840730 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-63-3

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2840730
CAS No.: 638140-63-3
M. Wt: 304.75
InChI Key: BITNFBMDDYSJPX-UHFFFAOYSA-N
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Description

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole ring substituted with a 2-chloro-6-fluorobenzyl group and an ethanol moiety

Preparation Methods

The synthesis of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the ethanol moiety: The final step involves the reduction of the benzimidazole derivative to introduce the ethanol group, typically using a reducing agent like sodium borohydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorine atom in the 2-chloro-6-fluorobenzyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:

    1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of an ethanol moiety.

    2-chloro-6-fluorobenzyl chloride: This is a precursor used in the synthesis of the target compound and has different reactivity due to the absence of the benzimidazole ring.

    2-chloro-6-fluorobenzyl alcohol: This compound is structurally similar but lacks the benzimidazole ring, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNFBMDDYSJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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